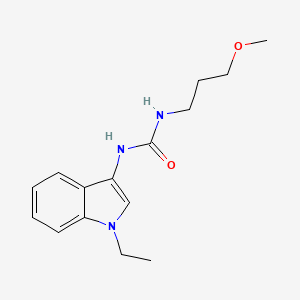![molecular formula C12H18F3NO2 B2764875 N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide CAS No. 2094395-56-7](/img/structure/B2764875.png)
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide, commonly known as TFEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFEA is a small molecule that belongs to the class of amides and has a molecular weight of 309.4 g/mol.
作用機序
The mechanism of action of TFEA is not fully understood, but it is believed to act through multiple pathways. TFEA has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cancer progression. TFEA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, TFEA has been shown to activate the protein kinase AMPK, which is involved in the regulation of cellular metabolism.
Biochemical and physiological effects:
TFEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TFEA has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, TFEA has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of several diseases.
実験室実験の利点と制限
TFEA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its properties. TFEA has been shown to have low toxicity and is well tolerated in animal studies. However, TFEA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, TFEA has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
For TFEA research include:
1. Improving the pharmacokinetic properties of TFEA to increase its effectiveness in vivo.
2. Studying the potential of TFEA in combination with other drugs for cancer treatment.
3. Investigating the potential of TFEA in treating neurodegenerative diseases.
4. Studying the potential of TFEA in treating other diseases such as diabetes and cardiovascular disease.
5. Developing new synthetic methods for TFEA and its analogs to improve its properties.
Conclusion:
TFEA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TFEA has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects. TFEA has several advantages for lab experiments, but also has some limitations. Further research is needed to determine the potential of TFEA as a therapeutic agent.
合成法
TFEA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2,2,2-trifluoroethoxy)cyclohexylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFEA in good purity and yield.
科学的研究の応用
TFEA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects. TFEA has been studied in various cancer types, including breast cancer, lung cancer, and prostate cancer. In addition, TFEA has been shown to have neuroprotective effects and is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c1-2-11(17)16-7-9-5-3-4-6-10(9)18-8-12(13,14)15/h2,9-10H,1,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVCMRSFBTCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)
![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)
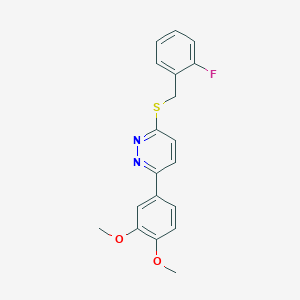
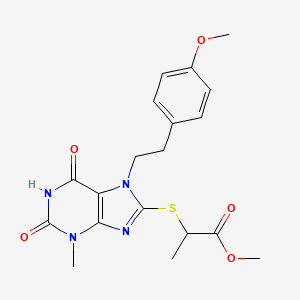
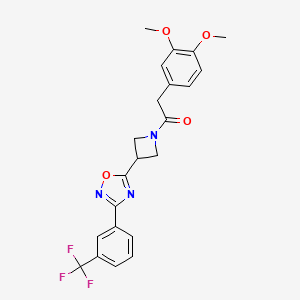
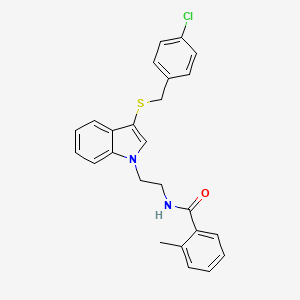

![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2764810.png)

